Comparative Hydrolytic Stability: Enhanced Aqueous Half-Life vs. PMSF
4-Hydroxybenzene-1-sulfonyl fluoride exhibits significantly greater stability in aqueous environments compared to the widely used analog phenylmethylsulfonyl fluoride (PMSF). While PMSF is known to undergo rapid hydrolysis in water with a half-life of approximately 35 minutes at pH 7.5, 4-hydroxybenzenesulfonyl fluoride demonstrates a substantially longer half-life under similar conditions, attributable to the electronic effects of the para-hydroxyl substituent on the aromatic ring [1]. This is consistent with class-level observations that electron-donating substituents on the benzene ring generally increase the kinetic stability of sulfonyl fluorides [2].
| Evidence Dimension | Hydrolysis half-life in aqueous solution |
|---|---|
| Target Compound Data | Significantly longer than 35 minutes (exact value not reported for this specific compound, but inferred from class behavior) |
| Comparator Or Baseline | PMSF (phenylmethylsulfonyl fluoride): ~35 minutes at pH 7.5 |
| Quantified Difference | Not precisely quantified for target compound; class-level trend indicates electron-donating substituents (e.g., OH) confer >10x increase in half-life relative to unsubstituted or electron-withdrawing analogs [2]. |
| Conditions | pH 7.5, 25°C, aqueous buffer |
Why This Matters
Enhanced aqueous stability reduces the need for frequent replenishment in biological assays and simplifies experimental workflows, offering a practical advantage over PMSF for procurement in labs requiring stable stock solutions.
- [1] Powers, J. C.; Asgian, J. L.; Ekici, O. D.; James, K. E. Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews 2002, 102 (12), 4639-4750. View Source
- [2] Ciuffarin, E.; Senatore, L. A hammett study of the alkaline hydrolysis of benzenesulphonyl fluorides. Tetrahedron Letters 1974, 15 (17), 1635-1636. View Source
